Physicochemical and Analytical Profiling of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride: A Sterically Shielded Building Block
Physicochemical and Analytical Profiling of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine Hydrochloride: A Sterically Shielded Building Block
Executive Summary & Structural Significance
In modern drug discovery and agrochemical development, the strategic incorporation of sterically hindered primary amines is a highly effective tactic for optimizing pharmacokinetic profiles. 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1909348-43-1)[1] represents a specialized α,α -dimethylphenethylamine derivative designed specifically for this purpose.
As a Senior Application Scientist, I frequently encounter challenges related to the metabolic lability of standard benzylamines. This specific compound overcomes those limitations through two distinct structural features:
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α,α -Dimethyl Substitution: The gem-dimethyl group adjacent to the primary amine provides profound steric shielding. This structural motif (isosteric to the well-documented phentermine scaffold [2]) physically blocks oxidative deamination by monoamine oxidase (MAO) enzymes, significantly enhancing the metabolic half-life of derived drug candidates.
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5-Chloro-2-methoxy Phenyl Ring: The electron-donating methoxy group and the lipophilic, electron-withdrawing chlorine atom create a specific electronic push-pull system. This substitution pattern is highly privileged in medicinal chemistry, frequently utilized in the design of selective GPCR ligands and kinase inhibitors to enhance target binding affinity.
Physicochemical Properties
Understanding the baseline physicochemical properties of this building block is critical for downstream assay design and synthetic planning. The data below synthesizes the core metrics of the hydrochloride salt versus its free base form [1].
| Property | Value / Description |
| Chemical Name | 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride |
| CAS Number (HCl Salt) | 1909348-43-1 |
| CAS Number (Free Base) | 1178492-52-8 |
| Molecular Formula | C₁₀H₁₄ClNO • HCl (C₁₀H₁₅Cl₂NO) |
| Molecular Weight (HCl Salt) | 236.14 g/mol |
| Molecular Weight (Free Base) | 199.68 g/mol |
| Physical State | Crystalline Solid (HCl Salt) |
| Estimated pKa (Amine) | ~9.5 – 10.0 |
| Estimated LogP (Free Base) | ~2.5 – 2.8 |
Causality in Form Selection: Why do we utilize the hydrochloride salt rather than the free base? Primary amines with lipophilic aromatic substituents are typically oily liquids at room temperature. In their free base form, they are highly susceptible to air oxidation and can react with atmospheric carbon dioxide to form carbamates. The HCl salt locks the amine in a protonated state, yielding a stable, non-hygroscopic crystalline solid that ensures precise stoichiometric weighing and long-term shelf stability.
Mechanistic Insights: Metabolic Stability via Steric Shielding
The primary advantage of the 2-methylpropan-2-amine moiety is its resistance to enzymatic degradation. Standard primary amines undergo rapid metabolism via MAO, which extracts an α -proton to form an unstable imine intermediate, ultimately hydrolyzing into an aldehyde and ammonia.
Because 2-(5-Chloro-2-methoxyphenyl)propan-2-amine lacks an α -proton, this enzymatic pathway is fundamentally blocked. The causality here is purely steric and mechanistic: without the requisite proton, the enzyme cannot catalyze the oxidation [2].
Diagram 1: Mechanistic comparison of MAO-mediated degradation vs. steric blockade in hindered amines.
Analytical Characterization Protocols
To ensure the integrity of the building block before committing it to complex multi-step synthesis, a self-validating analytical workflow is required.
Step-by-Step Methodology: LC-MS & NMR Validation
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Sample Preparation (Critical Step):
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Dissolve 1 mg of the HCl salt in 1 mL of 50:50 LC-MS grade Water:Acetonitrile.
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Causality: Strictly avoid the use of acetone or other ketone-based solvents. Even though the amine is sterically hindered, trace amounts of free base can react with ketones over time to form Schiff bases (imines), leading to artifact peaks in your chromatogram that mimic impurities.
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Chromatographic Separation (LC-MS):
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Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Causality: The acidic modifier (Formic Acid) ensures the amine remains fully protonated during elution, preventing peak tailing and maximizing electrospray ionization (ESI+) efficiency.
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Mass Spectrometry Validation (ESI+):
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Scan range: 100–500 m/z.
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Self-Validating Metric: Look for the protonated molecular ion [M+H]+ at exact mass m/z 200.1 . Crucially, because the molecule contains a single chlorine atom, you must confirm the presence of the ³⁷Cl isotope peak at m/z 202.1 . The intensity ratio between 200.1 and 202.1 must be approximately 3:1 .
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¹H NMR Confirmation (DMSO-d₆):
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Self-Validating Metric: The defining signature of this compound is a sharp, highly integrated 6-proton singlet around 1.5–1.8 ppm, corresponding to the gem-dimethyl groups. The amine protons (NH₃⁺ from the HCl salt) will appear as a broad singlet far downfield (typically >8.0 ppm) due to hydrogen bonding and slow exchange in DMSO.
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Diagram 2: Self-validating analytical workflow for sterically hindered primary amine salts.
Synthetic Utility & Handling: Overcoming Steric Hindrance
While the α,α -dimethyl group is fantastic for biological stability, it makes synthetic functionalization—particularly amide coupling—notoriously difficult. Standard coupling reagents like EDC/HOBt will often result in unreacted starting materials due to the inability of the bulky amine to attack the activated ester.
Protocol: High-Efficiency Amide Coupling
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Activation of the Carboxylic Acid:
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Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.
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Causality: HATU generates a highly reactive HOAt ester. The superior leaving group ability of HOAt is strictly necessary to overcome the activation energy barrier imposed by the sterically congested amine.
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Amine Addition & Liberation:
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Add 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride (1.1 eq) directly to the mixture.
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Causality: The 3.0 equivalents of DIPEA serve a dual purpose: neutralizing the HCl salt to liberate the nucleophilic free base in situ, and acting as a non-nucleophilic proton scavenger during the coupling.
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Thermal Acceleration:
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If LC-MS indicates <50% conversion after 2 hours, apply microwave irradiation (80°C for 30 minutes).
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Causality: Steric clashes significantly reduce the frequency of successful collision orientations. Thermal energy increases collision frequency and energy, driving the sluggish reaction to completion.
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References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 4771, Phentermine" (Reference for α,α -dimethyl amine metabolic stability and MAO resistance principles). PubChem Database. URL:[Link]
